molecular formula C15H16 B14116801 1-Methyl-4-(1-phenylethyl)benzene CAS No. 3717-68-8

1-Methyl-4-(1-phenylethyl)benzene

Cat. No.: B14116801
CAS No.: 3717-68-8
M. Wt: 196.29 g/mol
InChI Key: BOKDBSJFKVOFBS-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-phenylethyl)benzene, also known as p-isopropylmethylbenzene, is an aromatic hydrocarbon with the molecular formula C14H14. It is a derivative of benzene, where a methyl group and a phenylethyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(1-phenylethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this process, benzene reacts with 1-chloro-1-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-phenylethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1-Methyl-4-(1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the methyl and phenylethyl groups influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

1-Methyl-4-(1-phenylethyl)benzene can be compared with other similar compounds such as:

    Toluene (methylbenzene): Similar structure but lacks the phenylethyl group.

    Ethylbenzene: Contains an ethyl group instead of a phenylethyl group.

    Cumene (isopropylbenzene): Contains an isopropyl group instead of a phenylethyl group.

Uniqueness

The presence of both a methyl group and a phenylethyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these groups provides distinct steric and electronic effects that influence the compound’s behavior in various chemical reactions.

Properties

CAS No.

3717-68-8

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-methyl-4-(1-phenylethyl)benzene

InChI

InChI=1S/C15H16/c1-12-8-10-15(11-9-12)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3

InChI Key

BOKDBSJFKVOFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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